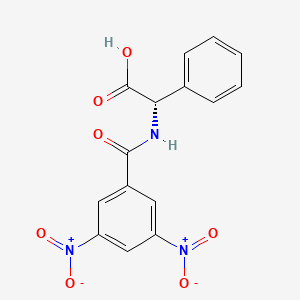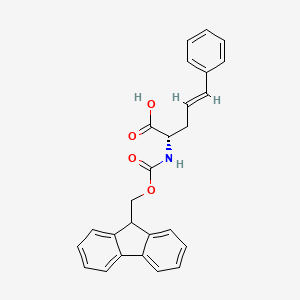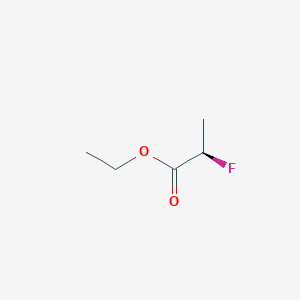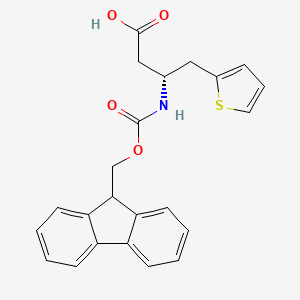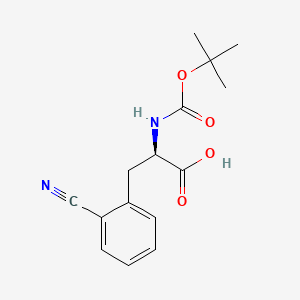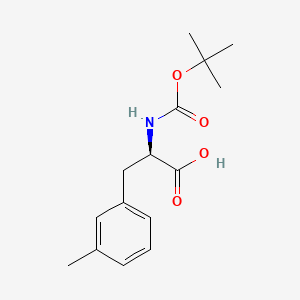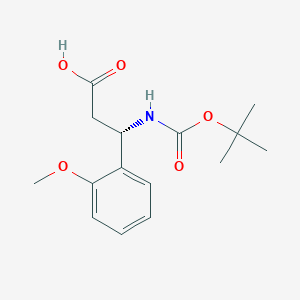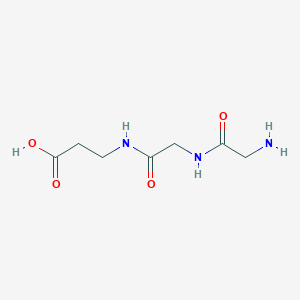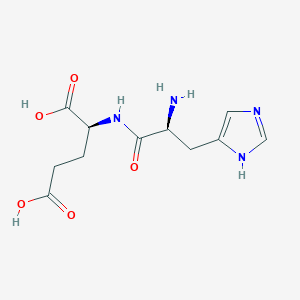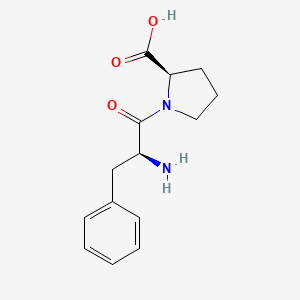
2,6-Diamino-3,5-difluoropyridine
描述
2,6-Diamino-3,5-difluoropyridine is an organic compound with the molecular formula C5H5F2N3. It is a crystalline white solid with a strong ammonia-like odor. This compound is notable for its applications in organic synthesis and as an intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals .
作用机制
Target of Action
It’s known that the compound is used in laboratory settings , suggesting that it may interact with various biological targets depending on the specific experimental context.
Mode of Action
It’s known that the compound is used as a reagent in the synthesis of other compounds , which suggests that its mode of action may involve chemical reactions with other substances.
Biochemical Pathways
As a reagent, it’s likely involved in various chemical reactions that lead to the synthesis of other compounds .
Result of Action
2,6-Diamino-3,5-difluoropyridine is used for the synthesis of 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone, which has demonstrated antimycobacterial and antibacterial activity . This suggests that the compound’s action results in the production of substances with potential therapeutic applications.
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . .
生化分析
Biochemical Properties
2,6-Diamino-3,5-difluoropyridine is a reagent used for the synthesis of 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone, which possesses antimycobacterial and antibacterial activity
Cellular Effects
Given its role in the synthesis of fluoroquinolone, it may indirectly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the synthesis of fluoroquinolone , which exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions
2,6-Diamino-3,5-difluoropyridine can be synthesized through multiple routes. One common method involves the reaction of pyridine with ammonia and difluoromethanesulfonamide . Another approach uses 2,6-diaminopyridine as a starting material, followed by nitration and reduction steps . The reaction conditions typically involve moderate temperatures and the use of solvents like dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and agrochemical applications .
化学反应分析
Types of Reactions
2,6-Diamino-3,5-difluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as hydrogen gas in the presence of a catalyst for reduction reactions.
Major Products
The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学研究应用
2,6-Diamino-3,5-difluoropyridine has several scientific research applications:
相似化合物的比较
Similar Compounds
2,6-Diaminopyridine: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
3,5-Difluoropyridine: Does not have the amino groups, limiting its applications in biological systems.
2,6-Diamino-3,5-dinitropyridine: Contains nitro groups, making it more suitable for energetic materials.
Uniqueness
2,6-Diamino-3,5-difluoropyridine is unique due to the presence of both amino and fluorine groups, which confer distinct chemical and biological properties. This combination enhances its reactivity and stability, making it a valuable compound in various fields.
属性
IUPAC Name |
3,5-difluoropyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIUCMRUMOAHKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436387 | |
| Record name | 2,6-Diamino-3,5-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247069-27-8 | |
| Record name | 2,6-Diamino-3,5-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Diamino-3,5-difluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


